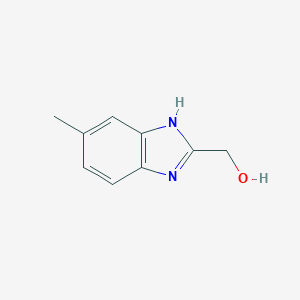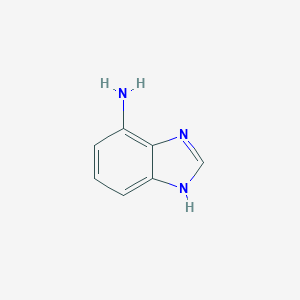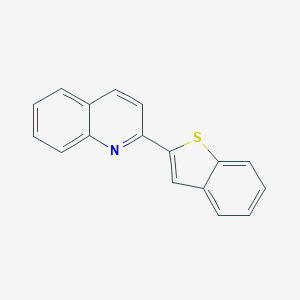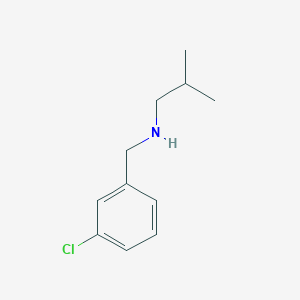![molecular formula C15H16N2 B181050 4-[4-(Dimethylamino)styryl]pyridine CAS No. 889-36-1](/img/structure/B181050.png)
4-[4-(Dimethylamino)styryl]pyridine
Overview
Description
4-[4-(Dimethylamino)styryl]pyridine: is an organic compound with the molecular formula C15H16N2 . It is known for its photophysical properties and is often used in studies related to photochemistry and photophysics. The compound is characterized by a pyridine ring substituted with a styryl group that contains a dimethylamino substituent, which contributes to its unique electronic properties .
Mechanism of Action
Target of Action
It’s known that dmasp is a photobase , which means it can absorb light and undergo photochemical reactions. This property makes it useful in various applications such as fluorescence probes .
Mode of Action
DMASP’s mode of action is primarily through its photobase properties . When photoexcited, it undergoes internal twisting that forms an intermolecular charge transfer state . This process is facilitated by the presence of hexafluoroisopropanol (HFIP), which enables proton-coupled electron transfer . The excited-state dynamics of DMASP involve multiple competitive channels .
Result of Action
Upon photoexcitation, DMASP exhibits a shift in the emission maximum from 450 nm to 550 nm over 300 ps . This broadness in emission spectra signifies the presence of both intramolecular charge transfer (ICT) / twisted intramolecular charge transfer (TICT) and protonated states .
Action Environment
The action of DMASP is influenced by environmental factors such as the presence of certain solvents. For instance, the presence of HFIP facilitates the proton-coupled electron transfer process . Additionally, the fluorescence properties of DMASP can be tuned by adjusting the pH of the solution .
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits interesting photophysical properties . It has been studied for its role in photo-initiated proton-coupled electron transfer .
Cellular Effects
It has been suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can undergo photo-initiated proton-coupled electron transfer . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Studies have shown that this compound exhibits a shift in emission maximum over time This suggests that it may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Dimethylamino)styryl]pyridine typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the styryl bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Dimethylamino)styryl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)styryl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photochemical studies due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular imaging.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: A compound with similar photophysical properties but different structural features.
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide: Another related compound used in mitochondrial staining
Uniqueness: 4-[4-(Dimethylamino)styryl]pyridine is unique due to its combination of a styryl group and a dimethylamino substituent, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient electron transfer .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUVTQYCRSIET-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903504 | |
| Record name | NoName_4182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889-36-1 | |
| Record name | NSC146836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[4-(Dimethylamino)styryl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 4-[4-(Dimethylamino)styryl]pyridine and its key spectroscopic properties?
A1: this compound (DMASP) is an organic compound with a conjugated system that gives it interesting photophysical properties. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure consists of a pyridine ring linked to a dimethylaniline moiety via a styryl group (a substituted ethylene). This structure leads to a strong absorption in the UV-Vis region and fluorescence emission, making it suitable for applications in optical sensing, as demonstrated by its incorporation into humidity-responsive fluorescent films. [] The specific wavelengths for absorption and emission maxima, as well as molar absorptivity, would require referencing the full research papers.
Q2: How does this compound interact with benzoyl peroxide, and what is the significance of this interaction?
A2: Research indicates that DMASP can form a complex with benzoyl peroxide, accelerating the latter's decomposition. [] This interaction is evidenced by the non-linear relationship between the decomposition rate constant and benzoyl peroxide concentration. This complex formation is attributed to the electron-donating nature of the dimethylamino group in DMASP. This finding is significant because it sheds light on the potential of DMASP and similar compounds as initiators or catalysts in polymerization reactions where benzoyl peroxide is commonly used.
Q3: Can you explain the role of this compound as a photobase and its significance in proton-coupled electron transfer (PCET) reactions?
A3: DMASP exhibits photobase properties, meaning it becomes more basic upon photoexcitation. [] Studies using transient absorption and fluorescence upconversion measurements have unveiled the excited-state dynamics of DMASP in the presence of hexafluoroisopropanol (HFIP), a solvent that facilitates PCET. The research demonstrates that photoexcited DMASP undergoes proton abstraction from HFIP, forming a protonated species within picoseconds. [] This finding underscores the importance of DMASP as a model system for investigating PCET processes, particularly those relevant to photocatalysis and energy conversion.
Q4: How does the structure of this compound influence its reactivity with 2,4,6-trinitrohalobenzenes?
A4: Research has focused on understanding the reaction mechanism between DMASP and 2,4,6-trinitrohalobenzenes, serving as a model for activated nucleophilic substitution reactions. [, ] While the specific details of the structure-activity relationship require further investigation, it is suggested that the electron-rich nature of the dimethylamino group in DMASP plays a crucial role in its nucleophilic attack on the electron-deficient 2,4,6-trinitrohalobenzene ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)










![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)


